molecular formula C6H10BrNO B1337900 3-Bromoazepan-2-one CAS No. 3457-66-7

3-Bromoazepan-2-one

Cat. No. B1337900
CAS RN: 3457-66-7
M. Wt: 192.05 g/mol
InChI Key: ZOGNPJHCXKAYAJ-UHFFFAOYSA-N
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Description

3-Bromoazepan-2-one is a brominated azepanone, a class of heterocyclic organic compounds containing a seven-membered ring structure composed of six carbon atoms and one nitrogen atom, with a ketone functional group at the second position and a bromine atom attached to the third position. This compound is of interest due to its potential as an intermediate in the synthesis of various pharmacologically active molecules, including those with anxiolytic, anticonvulsant, and analgesic properties .

Synthesis Analysis

The synthesis of 3-Bromoazepan-2-one and related compounds typically involves the formation of seven-membered rings, which can be achieved through various methods. One approach is the reaction of bromoethylsulfonium salt with amino alcohols, leading to the formation of 1,4-heterocyclic compounds such as morpholines and benzoxazepines . Another method involves the ring enlargement of carbohydrate-derived 1,2-oxazines to enantiopure 5-bromo-1,2-oxazepines, followed by palladium-catalyzed reactions to introduce new substituents . Additionally, a one-pot synthesis involving an isocyanide-based multicomponent reaction followed by a Wittig sequence has been developed to produce 2,3-dihydro-1H-2-benzazepin-1-ones and 3H-2-benzoxepin-1-ones .

Molecular Structure Analysis

The molecular structure of brominated azepanones and related compounds has been elucidated using techniques such as X-ray crystallography. For instance, the molecular and crystal structure of 7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one was determined, providing insights into the nature of hydrogen bonds between molecules in both solution and crystalline states .

Chemical Reactions Analysis

Brominated azepanones can undergo various chemical reactions due to the presence of reactive functional groups. For example, the alkenyl bromide moiety in 1,2-oxazepine derivatives can be exploited for the introduction of new substituents via palladium-catalyzed C-C bond-forming processes . Additionally, unexpected bromine migration has been observed during the synthesis of thieno[3,4-b][1,5]benzoxazepin-10-ones, highlighting the complexity of reactions involving brominated heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromoazepan-2-one derivatives are influenced by their molecular structure. These properties can be characterized using various spectroscopic methods, including FT-IR, UV-Vis, and NMR spectroscopy. For instance, the synthesis and characterization of new derivatives of 1,3-oxazepane-4,7-dione and N-bromo amines 1,3-oxazepane-4,7-dione derivatives have been reported, with their properties determined by melting point and spectroscopic analysis . The pharmacological properties of 3-amino-1,2-dihydro-3H-1,4-benzodiazepin-2-one derivatives, which are structurally related to 3-Bromoazepan-2-one, have been studied for their potential therapeutic applications .

Scientific Research Applications

Synthesis of Medicinal Compounds

3-Bromoazepan-2-one is utilized as a starting material or intermediate in the synthesis of various bioactive compounds. For example, it is involved in the synthesis of differentially substituted diazepines, which are explored for their potential as Acetylcholinesterase (AChE) inhibitors. These compounds are significant in the development of anti-neurodegenerative drugs, showing promise in addressing diseases like Alzheimer's. The synthesis process highlights the efficiency of the Cu-mediated route and the potential of these compounds in molecular docking, AChE inhibition activity, and radical scavenging activity, indicating their therapeutic potential (Sudhapriya, Manikandan, Kumar, & Perumal, 2019).

Cyclization Reaction Studies

The compound plays a crucial role in studying the regioselectivity of cyclization reactions. Research on the cyclization of 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea with α-bromoketone presents insights into the structural confirmation of synthesized compounds. These studies are vital for confirming the structure of potential drugs and involve modern physical and physico-chemical research methods. Quantum chemical calculations are part of this process, providing valuable data on the electronic structure, geometry, and thermodynamic parameters of the compounds involved (Perekhoda et al., 2017).

BET Bromodomain Inhibitors

Research involving 3-Bromoazepan-2-one has led to the development of novel 1,2,3-triazolobenzodiazepines that function as Bromo- and Extra-Terminal domain (BET) inhibitors. These compounds have shown potential as therapeutic agents against various diseases, including cancer. They act by mimicking acetyl-lysine and inhibiting BET proteins, which are implicated in the progression of certain cancers. The structure-based optimization of these compounds has led to potent inhibitors with significant activity against leukemic cells, highlighting their therapeutic potential (Sharp et al., 2017).

Safety And Hazards

3-Bromoazepan-2-one is classified as harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, washing skin with plenty of water if it comes into contact, and rinsing eyes cautiously with water for several minutes if it comes into contact .

properties

IUPAC Name

3-bromoazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c7-5-3-1-2-4-8-6(5)9/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGNPJHCXKAYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452552
Record name 3-Bromoazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoazepan-2-one

CAS RN

3457-66-7
Record name α-Bromocaprolactam
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Record name 3-Bromoazepan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromoazepan-2-one
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Synthesis routes and methods I

Procedure details

A benzene (50 g; manufactured by JUNSEI CHEMICAL Co., Ltd.) solution in which 240 g (1.5 mol) of bromine (manufactured by JUNSEI CHEMICAL Co., Ltd.) were dissolved was cooled with ice to 10° C. To the cooled solution, 450 g (1.6 mol) of 90% phosphorus tribromide (manufactured by Wako Pure Chemical Industries Ltd.) were added while the temperature of the reaction solution was maintained at 10° C. or less, and the resultant reaction solution was stirred for 60 minutes. Into the reaction solution, a benzene (220 g) solution in which 85 g (0.75 mol) of commercially available 6-hexanolactam (trade name: ε-caprolactam; manufactured by Tokyo Chemical Industry Co., Ltd.) were dissolved was added dropwise through a dropping funnel over 30 minutes while maintaining the temperature of the reaction solution at 10° C. or less.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step Two
Quantity
220 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 16 g (59 mmol) of 3,3-dibromoazacycloheptan-2-one, 150 ml of glacial acetic acid, 5.5 g (65 mmol) of sodium acetate, and 0.5 g of palladium on carbon (10%) was placed in a hydrogenator bottle and reduced under hydrogen at 30 psi. The mixture was filtered, and the filtrate distilled under vacuum to remove the acetic acid. The residue was neutralized with sat. Na2CO3, extracted into CH2Cl2, dried over MgSO4, and concentrated to yield 10.8 g (95%) of the product as an off-white solid; mp 109°-111° C.; NMR (CDCl3) 7.2 (1 H,m), 4.6 (1 H,m), 3.4 (2 H,m), 2.1 (4 H,m), 1.7 (2 H,m).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
95%

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